molecular formula C11H8Cl2N2O2 B1420168 Ethyl 4,7-dichloroquinazoline-2-carboxylate CAS No. 1189106-09-9

Ethyl 4,7-dichloroquinazoline-2-carboxylate

Cat. No.: B1420168
CAS No.: 1189106-09-9
M. Wt: 271.1 g/mol
InChI Key: SLYQQUNSFUMFFQ-UHFFFAOYSA-N
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Description

Ethyl 4,7-dichloroquinazoline-2-carboxylate is an organic compound with the molecular formula C11H8Cl2N2O2. It is characterized by its white crystalline or powdery form. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

Ethyl 4,7-dichloroquinazoline-2-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,7-dichloroquinazoline-2-carboxylate typically involves the reaction of 4,7-dichloroquinazoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common reagents.

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 4,7-dichloroquinazoline-2-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The chlorine atoms and the quinazoline core play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in various biological effects .

Comparison with Similar Compounds

    4,7-Dichloroquinazoline: Lacks the ethyl ester group but shares the quinazoline core and chlorine substitutions.

    Ethyl 4-chloroquinazoline-2-carboxylate: Similar structure but with only one chlorine atom.

Uniqueness: Ethyl 4,7-dichloroquinazoline-2-carboxylate is unique due to the presence of two chlorine atoms and an ethyl ester group, which confer distinct chemical reactivity and biological activity compared to its analogs. These structural features enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

ethyl 4,7-dichloroquinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)10-14-8-5-6(12)3-4-7(8)9(13)15-10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYQQUNSFUMFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)Cl)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671245
Record name Ethyl 4,7-dichloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189106-09-9
Record name Ethyl 4,7-dichloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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